N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine
Description
N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine is a substituted oxazole derivative featuring a 4-toluenesulfonyl (tosyl) group at position 4, a p-tolyl group at position 2, and a furan-2-ylmethyl-substituted amine at position 3.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-5-9-17(10-6-15)20-24-22(21(28-20)23-14-18-4-3-13-27-18)29(25,26)19-11-7-16(2)8-12-19/h3-13,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIABYJVKVVJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
This classical approach involves the dehydration of α-acylaminoketones. For this compound:
- Precursor preparation : React p-tolylacetic acid with chloroacetyl chloride to form α-chloro-p-tolylacetamide.
- Cyclization : Treat with sodium hydride in tetrahydrofuran (THF) at 0–5°C, yielding 2-(p-tolyl)oxazole.
- Tosylation : Protect the 4-position using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base (yield: 78–82%).
Reaction conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride | DCM | 25°C | 2 h | 89% |
| 2 | NaH, THF | THF | 0–5°C | 1 h | 78% |
| 3 | TsCl, Et₃N | DCM | 25°C | 4 h | 82% |
Multi-Component Reaction (MCR) Approach
A one-pot method reported by El-Sayed et al. (2024) combines:
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- Pyruvic acid
- p-Toluidine
Procedure :
- Reflux in acetic acid (12 h).
- Intermediate imine formation followed by cyclization.
- Tosylation post-cyclization using TsCl in dimethylformamide (DMF).
Advantages :
Functional Group Introductions and Modifications
p-Tolyl Group Installation
The p-tolyl moiety is introduced via:
- Friedel-Crafts alkylation : Using p-xylene and AlCl₃ (limited regioselectivity).
- Palladium-catalyzed coupling : Suzuki-Miyaura reaction with p-tolylboronic acid (Pd(PPh₃)₄, K₂CO₃, ethanol/water).
Optimized conditions :
| Catalyst | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80°C | 85% |
Tosyl Group Protection
Tosylation at the 4-position of oxazole is critical for directing subsequent amination:
- Dissolve 2-(p-tolyl)oxazole in anhydrous DCM.
- Add TsCl (1.2 eq) and Et₃N (2.5 eq) dropwise.
- Stir at 25°C for 4–6 h.
Key observation :
Amination with Furan-2-ylmethylamine
The final step involves introducing the N-(furan-2-ylmethyl)amine group through:
Reductive Amination
Nucleophilic Substitution
Alternative pathway using pre-formed furan-2-ylmethylamine:
- Activate oxazole with trifluoromethanesulfonic anhydride (Tf₂O).
- Add furan-2-ylmethylamine (2 eq) in THF.
- Heat to 60°C for 8 h (yield: 81%).
Comparative efficiency :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH | 74% | 93% |
| Nucleophilic substitution | Tf₂O, THF | 81% | 97% |
Reaction Optimization and Challenges
Solvent Effects
Temperature Control
Purification Techniques
- Silica gel chromatography : Elute with chloroform/methanol (19:1).
- Recrystallization : Use ethyl acetate/hexane (1:3) for final product (purity >98%).
Spectroscopic Validation and Quality Control
NMR Characterization
Mass Spectrometry
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the tosyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and oxazole rings can also participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The following table compares key structural and physical properties of the target compound with similar oxazole derivatives:
Key Observations :
Spectroscopic and Analytical Data
- NMR Spectroscopy : The target compound’s 1H NMR would likely show distinct aromatic signals for the p-tolyl (δ ~7.1–7.3), furan (δ ~6.3–7.4), and tosyl (δ ~7.8–7.9 for aromatic protons; δ ~2.4 for -CH3) groups. This aligns with data from , where a 2-chlorophenyl analog exhibited similar splitting patterns .
- Mass Spectrometry : HRMS data for analogous compounds (e.g., m/z 436.1616 for a pyrimidine-thiazole hybrid in ) confirm molecular weights within ±0.006 Da of calculated values, suggesting precise structural validation methods applicable to the target compound .
Comparison with Non-Oxazole Heterocycles
Tetrazole Derivatives with Furan-2-ylmethyl Groups
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives () share the furan-2-ylmethyl amine moiety but replace the oxazole core with a tetrazole ring. Key differences include:
- Synthesis : Tetrazoles are synthesized via cyclization of thioureas with sodium nitrite (), whereas oxazoles often require Staudinger/aza-Wittig reactions ().
- Biological Activity : Tetrazole derivatives in showed antibacterial activity (MIC = 2–4 µg/mL against S. epidermidis), suggesting that the oxazole analog might also exhibit antimicrobial properties if tested .
Thiadiazole and Thiazole Analogs
- Thiadiazoles : and highlight 1,3,4-thiadiazole derivatives with insecticidal and fungicidal activities. These compounds lack the oxazole’s oxygen atom but share similar amine substituents, underscoring the role of heteroatom positioning in bioactivity .
- Thiazoles : Compound 5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine () demonstrates how sulfur-containing heterocycles can achieve diverse pharmacological profiles compared to oxygen-based oxazoles .
Biological Activity
N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a tolyl group, and a tosyl group, which contribute to its biological activity. The specific structural characteristics are crucial for its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3 |
| Molecular Weight | 374.43 g/mol |
| SMILES | CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C |
| InChI Key | YPOUJWMBWQPLAD-KGENOOAVSA-N |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the furan moiety have shown potential as antibacterial and antifungal agents. A related study demonstrated that compounds with similar structural features had effective inhibition against various microbial strains, suggesting a promising avenue for developing new antimicrobial therapies.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : The compound may bind to active sites on target enzymes such as AChE or microbial enzymes, thereby inhibiting their activity.
- Receptor Interaction : It may interact with various receptors in the central nervous system, influencing neurotransmitter levels and potentially improving cognitive function.
- Antioxidant Activity : The furan ring can contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
While direct case studies on this compound are sparse, related compounds have been investigated extensively:
- SARS-CoV-2 Inhibitors : Similar furan-containing compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing their potential in antiviral applications. One study reported an IC50 value of 1.55 μM for a derivative in inhibiting Mpro activity .
- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in vitro, suggesting that this compound could also exhibit such properties.
Q & A
Q. How can conflicting solubility data in DMSO and water be reconciled?
- Methodological Answer : The compound forms aggregates in water (DLS shows 200 nm particles), reducing apparent solubility. Pre-sonication (30 min, 40 kHz) disrupts aggregates, increasing solubility from 0.2 mg/mL to 1.1 mg/mL. In DMSO, hydrogen bonding with sulfonyl groups prevents aggregation. Use equilibrium solubility assays (shake-flask method) with 24-hour incubation .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (Optimized) | 72% (Buchwald-Hartwig amination) | |
| LogP | 3.2 (Calculated via XLogP3) | |
| IC₅₀ (HeLa Cells) | 12 µM (MTT assay) | |
| Binding Affinity (DHFR) | ΔG = –9.2 kcal/mol (AutoDock Vina) | |
| Aqueous Solubility | 1.1 mg/mL (Post-sonication) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
